molecular formula C8H15Cl3O3 B1668634 Chloralodol CAS No. 3563-58-4

Chloralodol

Cat. No.: B1668634
CAS No.: 3563-58-4
M. Wt: 265.6 g/mol
InChI Key: QVFWZNCVPCJQOP-UHFFFAOYSA-N
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Preparation Methods

Chlorhexadol can be synthesized through various methods. One common laboratory method involves the reaction of hexamethylene-dicyano guanidine with p-chlorobenzoic acid amide hydrochloride in the presence of ethylene glycol ether as a solvent. The reaction is carried out under reflux conditions at 165°C for three hours . Industrial production methods for alcohols, including chlorhexadol, often involve hydration, hydroboration, and the addition of hypohalous acids to alkenes .

Chemical Reactions Analysis

Chlorhexadol undergoes several types of chemical reactions, including:

Scientific Research Applications

Chlorhexadol has several scientific research applications:

Biological Activity

Chloralodol, also known as chlorhexadol, is a compound recognized for its sedative and hypnotic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of this compound

This compound is classified as a Schedule III controlled substance in the United States. It is primarily used in medical settings for sedation and has applications in various scientific research contexts. Its sedative effects are utilized to study the impact of sedatives on biological systems.

This compound exerts its effects primarily through the central nervous system (CNS). It enhances inhibitory neurotransmission, likely by modulating GABAergic activity, leading to sedation and hypnosis. The compound interacts with various neurotransmitter systems, which contributes to its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

  • Absorption : Following oral administration, this compound is rapidly absorbed.
  • Volume of Distribution : Approximately 233 ± 141 L in healthy individuals.
  • Protein Binding : this compound exhibits a protein binding rate of about 57 ± 3%.
  • Metabolism : It undergoes metabolic processes such as glucuronidation and sulfation.
  • Elimination Half-life : The terminal elimination half-life is approximately 10.3 ± 1.3 days.
  • Clearance Rate : The clearance rate post-administration is around 11.6 ± 1.0 mL/min.

Case Studies

Several case studies highlight the clinical implications and safety concerns associated with this compound use:

  • Pediatric Sedation :
    • A case involving a 4-year-old girl who received an overdose of chloral hydrate (a related compound) illustrates the risks associated with sedative use in children. The patient became unresponsive post-procedure, necessitating emergency intervention .
  • Sedation Efficacy :
    • A retrospective study evaluated the success rates of chloral hydrate sedation in pediatric patients, revealing that the timing of administration influenced outcomes significantly. Morning doses had different efficacy compared to afternoon doses .
  • Toxicity Reports :
    • Reports have documented instances of chloral hydrate poisoning in children, emphasizing the need for careful dosing and monitoring during sedation procedures .

Comparative Analysis with Similar Compounds

This compound shares similarities with other sedative agents like chloral hydrate and meprobamate. The following table summarizes key differences:

CompoundSedative PropertiesSchedule ClassificationCommon Uses
This compoundYesSchedule IIISedation in medical procedures
Chloral HydrateYesNot classifiedPediatric sedation
MeprobamateYesSchedule IVAnxiety treatment

Properties

CAS No.

3563-58-4

Molecular Formula

C8H15Cl3O3

Molecular Weight

265.6 g/mol

IUPAC Name

2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol

InChI

InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3

InChI Key

QVFWZNCVPCJQOP-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O

Canonical SMILES

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O

Appearance

Solid powder

boiling_point

304.7°Cat760mmHg

melting_point

103 °C
103.0 °C

Key on ui other cas no.

3563-58-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chloralodol;  Chloralodolum;  Chlorhexadol;  Lora;  Mecoral

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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